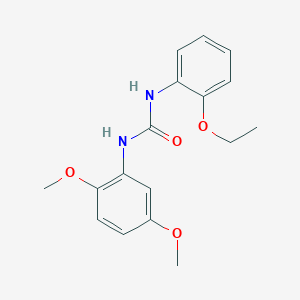
N-(2,3-dimethylphenyl)-N'-propylthiourea
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-propylthiourea (DMPT) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N'-propylthiourea is not fully understood, but it is believed to work by inhibiting the activity of nitrite oxidizing bacteria in the rumen of animals. This leads to an increase in the availability of nitrogen for protein synthesis, which improves the growth performance of animals. In medicine, N-(2,3-dimethylphenyl)-N'-propylthiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-propylthiourea has been shown to have various biochemical and physiological effects, including an increase in the concentration of plasma urea nitrogen, an increase in the activity of digestive enzymes, and an improvement in the immune response. In medicine, N-(2,3-dimethylphenyl)-N'-propylthiourea has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-propylthiourea has several advantages for lab experiments, including its stability, low toxicity, and ease of use. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-propylthiourea, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as aquaculture and horticulture, and the study of its molecular mechanism of action. Additionally, the potential environmental impact of N-(2,3-dimethylphenyl)-N'-propylthiourea use in agriculture needs to be further investigated.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N'-propylthiourea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,3-dimethylphenyl)-N'-propylthiourea have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dimethylphenyl)-N'-propylthiourea and its impact on different fields.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-propylthiourea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, N-(2,3-dimethylphenyl)-N'-propylthiourea has been shown to improve the growth performance of animals and increase the feed conversion rate. In medicine, N-(2,3-dimethylphenyl)-N'-propylthiourea has been studied for its potential anti-inflammatory, anti-tumor, and anti-viral properties. In environmental science, N-(2,3-dimethylphenyl)-N'-propylthiourea has been used as a nitrification inhibitor to reduce the release of nitrogen into the environment.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-4-8-13-12(15)14-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVIXGMKUIKTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-propylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-bromophenoxy)acetyl]amino}benzoic acid](/img/structure/B4736516.png)
amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4736519.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4736528.png)
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)

![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4736572.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4736573.png)

![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4736605.png)
![3-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4736606.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4736613.png)
